molecular formula C14H25N3O4S B7100154 N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide

Cat. No.: B7100154
M. Wt: 331.43 g/mol
InChI Key: NMGIUZJQZXINDD-UHFFFAOYSA-N
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Description

N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexylpropyl group, an imidazolidinone ring, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c18-13-12(16-14(19)17-13)8-10-22(20,21)15-9-4-7-11-5-2-1-3-6-11/h11-12,15H,1-10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGIUZJQZXINDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCNS(=O)(=O)CCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Attachment of the Cyclohexylpropyl Group: This step often involves the alkylation of the imidazolidinone intermediate with a cyclohexylpropyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Ethanesulfonamide Group: This final step can be carried out by reacting the intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylpropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Hydroxylated or ketone derivatives of the cyclohexylpropyl group.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Various substituted ethanesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

    N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanamide: Similar structure but lacks the sulfonamide group.

    N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)propane-1-sulfonamide: Similar structure but with a different alkyl chain length.

Uniqueness: N-(3-cyclohexylpropyl)-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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